molecular formula C20H30ClN3O3S B6482559 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide CAS No. 897612-83-8

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide

Cat. No.: B6482559
CAS No.: 897612-83-8
M. Wt: 428.0 g/mol
InChI Key: JCVRTLOODJINLJ-UHFFFAOYSA-N
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Description

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide is a useful research compound. Its molecular formula is C20H30ClN3O3S and its molecular weight is 428.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.1696407 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O3S/c21-18-6-3-7-19(16-18)23-11-13-24(14-12-23)28(26,27)15-10-22-20(25)9-8-17-4-1-2-5-17/h3,6-7,16-17H,1-2,4-5,8-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVRTLOODJINLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Biochemical Pathways

The D4 dopamine receptor is involved in various neurological processes, including cognition, learning, and emotion. It is also linked to the pathophysiology of certain neuropsychiatric disorders

Result of Action

The result of the compound’s action would depend on the physiological and pathological context in which it is used. Given its activity on the D4 dopamine receptor, it could potentially influence neurological processes and conditions associated with this receptor.

Biological Activity

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-cyclopentylpropanamide, identified by its CAS number 897612-83-8, is a complex organic compound notable for its potential pharmacological applications. This article delves into its biological activity, focusing on its interaction with various receptors, synthesis methodologies, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H30ClN3O3SC_{20}H_{30}ClN_{3}O_{3}S and a molecular weight of 428.0 g/mol. Its structure features a piperazine ring linked to a sulfonyl group and a cyclopentylpropanamide moiety, which contributes to its biological activity.

PropertyValue
CAS Number897612-83-8
Molecular FormulaC20H30ClN3O3S
Molecular Weight428.0 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly dopamine receptors. The piperazine ring is known for modulating neurotransmitter activity, while the sulfonyl group may enhance binding affinity.

Key Mechanisms:

  • Dopamine Receptor Interaction: The compound exhibits selective binding to dopamine D4 receptors, which are implicated in mood disorders and schizophrenia. This selectivity suggests potential therapeutic applications in treating these conditions.
  • Neurotransmitter Modulation: By influencing dopamine pathways, the compound may affect behaviors related to reward and motivation.

Biological Activity Studies

Recent research has explored the pharmacological effects of this compound through various in vitro and in vivo models. Below are summarized findings from significant studies:

  • Dopamine D4 Receptor Affinity:
    • A study indicated that compounds with similar structures demonstrated high affinity for dopamine D4 receptors, suggesting that this compound may also exhibit comparable binding characteristics .
  • Behavioral Studies:
    • In rodent models, the administration of this compound resulted in altered feeding behaviors, indicative of its potential role as a weight management agent through CB(1) receptor antagonism .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: Schizophrenia Treatment
    • A clinical trial investigated the efficacy of similar piperazine derivatives in managing schizophrenia symptoms. The results indicated significant improvements in patient outcomes when targeting dopamine D4 receptors .
  • Case Study 2: Weight Management
    • Research on cannabinoid receptor antagonists showed that compounds like this compound could effectively reduce food intake in animal models, paving the way for further exploration in human trials .

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